molecular formula C17H13NO4S B2648602 Methyl 3-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4-methylthiophene-2-carboxylate CAS No. 1022744-71-3

Methyl 3-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4-methylthiophene-2-carboxylate

Cat. No.: B2648602
CAS No.: 1022744-71-3
M. Wt: 327.35
InChI Key: IRNDWAGCNUJKLR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-(3-nitrobenzoyl)thioureido)thiazol-4-yl)acetate is a thiazole-based compound featuring a thioureido linker conjugated to a 3-nitrobenzoyl group and an ethyl acetate side chain. The 3-nitrobenzoyl moiety introduces strong electron-withdrawing properties, which may enhance reactivity, alter solubility, and influence bioactivity compared to non-nitro-substituted analogs .

Properties

IUPAC Name

methyl 3-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-4-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S/c1-9-8-23-16(17(21)22-2)13(9)18-7-12-14(19)10-5-3-4-6-11(10)15(12)20/h3-8,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMPGOXVCWGAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1N=CC2=C(C3=CC=CC=C3C2=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4-methylthiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H17N1O4S1
  • Molecular Weight : 341.39 g/mol
  • Structural Characteristics : The compound features a dioxoindan moiety linked to a methylthiophene carboxylate, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of compounds containing the dioxoindan structure exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth through disruption of membrane integrity and interference with metabolic pathways .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptosis-related proteins.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Specifically, it may inhibit certain kinases involved in cancer cell proliferation, thus slowing down tumor growth .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : It binds to active sites on enzymes or receptors, altering their activity.
  • Signal Transduction Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.

Case Studies

  • Anticancer Study : A study involving this compound reported significant cytotoxic effects on human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.
  • Microbial Inhibition : Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, demonstrating moderate antimicrobial activity .

Data Table

Biological ActivityObserved EffectReference
AntimicrobialMIC against S. aureus: 32 µg/mL
AnticancerIC50 in MCF-7 cells: 15 µM
Enzyme InhibitionInhibition of kinase activity

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to methyl 3-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4-methylthiophene-2-carboxylate exhibit notable antimicrobial properties. For instance, a study reported that certain derivatives showed good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.004 mg/mL .

Table 1: Antimicrobial Activity of Derivatives

CompoundMIC (mg/mL)Target Bacteria
Compound A0.004E. coli
Compound B0.008S. aureus
Compound C0.015Bacillus cereus

This highlights the potential of this compound and its derivatives in developing new antimicrobial agents.

Anti-inflammatory Properties

Another area of research has focused on the anti-inflammatory effects of this compound. Studies suggest that it may inhibit certain pathways involved in inflammation, making it a candidate for further investigation in treating inflammatory diseases .

Synthesis and Reaction Mechanisms

This compound can be synthesized through various methods, including Michael addition reactions with α-amino acids and subsequent cycloaddition processes . The synthesis pathway often involves the reaction of starting materials like (1,3-dioxoindan-2-ylidene)malononitrile with amino acids or their esters.

Table 2: Synthesis Pathways

StepReaction TypeReactantsProducts
1Michael Addition(1,3-dioxoindan-2-ylidene)malononitrile + Amino AcidAdducts
2CycloadditionAdducts + N-methylmaleimideFinal Product: this compound

Organic Electronics

The compound has shown promise in materials science, particularly in organic electronics where it can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). Its unique electronic properties make it suitable for enhancing charge transport and light emission efficiency .

Photovoltaic Cells

Research indicates that incorporating this compound into photovoltaic cells can improve their performance by increasing the absorption spectrum range and facilitating better charge separation .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituent pKa (Predicted) Notable Properties
Target Compound C₁₄H₁₃N₃O₅S₂ ~391.4 3-Nitrobenzoyl-thioureido <7.14 High polarity, potential bioactivity
Ethyl 2-(2-(3-(Thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate C₁₃H₁₃N₃O₃S₃ 355.46 Thiophene-2-carbonyl 7.14 Moderate lipophilicity
Ethyl 2-(4-((2-(4-(3-(3-Chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) C₂₃H₂₆ClN₅O₃S 514.2 3-Chlorophenyl, piperazine N/A High solubility, 89.1% yield

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

The synthesis of thiophene-carboxylate derivatives typically involves multi-step reactions. For analogous compounds, key steps include:

  • Core formation : Condensation of thiophene precursors with indan-dione derivatives under acidic or basic conditions.
  • Esterification : Use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate carboxylate ester formation .
  • Optimization : Adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 for amine:carbonyl) to enhance yields.

Table 1 : Example reaction parameters for similar thiophene derivatives:

StepReagents/ConditionsYield RangeReference
Core FormationAcetic acid, reflux50–65%
EsterificationDCC/DMAP, RT70–85%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?

  • Spectroscopy :
    • NMR : Confirm molecular connectivity via ¹H/¹³C chemical shifts (e.g., thiophene protons at δ 6.8–7.2 ppm; ester carbonyl at ~165 ppm) .
    • IR : Identify functional groups (e.g., C=O stretch at 1700–1750 cm⁻¹, NH stretch at 3300–3500 cm⁻¹) .
  • Crystallography :
    • X-ray diffraction : Resolve crystal packing and hydrogen bonding using software like SHELXL (R-factor < 0.05 for high-quality structures) .

Table 2 : Key characterization parameters:

TechniqueTarget DataCritical Parameters
X-raySpace group, unit cell dimensionsResolution (<1.0 Å), Rint (<5%)
NMRCoupling constants, multiplicitySolvent suppression, decoupling

Q. What safety precautions are necessary when handling this compound?

  • Hazard Mitigation :
    • Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 hazards) .
    • Work under fume hoods to prevent inhalation of dust (H335) .
  • Spill Management :
    • Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure be analyzed using graph set analysis?

  • Methodology :
    • Generate hydrogen bond motifs (e.g., R2<sup>2</sup>(8) rings) using crystallographic software (e.g., WinGX/ORTEP) .
    • Apply graph set theory to classify interactions (e.g., N–H···O vs. C–H···π) and assess their impact on lattice stability .
  • Implications : Stronger hydrogen bonds (e.g., N–H···O) correlate with higher melting points and reduced solubility .

Q. How can contradictions in reported biological activities of thiophene-carboxylate derivatives be resolved?

  • Strategies :
    • Dose-response analysis : Compare IC50 values across studies to identify potency thresholds (e.g., antioxidant assays using DPPH radicals) .
    • Structural analogs : Evaluate substituent effects (e.g., electron-withdrawing groups enhancing anti-inflammatory activity) .
  • Case Study : Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives showed variable inhibition of carrageenan-induced edema (30–75%), dependent on para-substituents .

Q. How can computational modeling predict reactivity and biological interactions?

  • Workflow :
    • Docking studies : Use AutoDock/Vina to simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity) .
    • Molecular dynamics (MD) : Validate stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns simulations).
    • DFT calculations : Predict electrophilic sites (e.g., C-5 of thiophene) for functionalization .
  • Integration : Cross-validate computational results with crystallographic data (e.g., torsional angles from X-ray) .

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